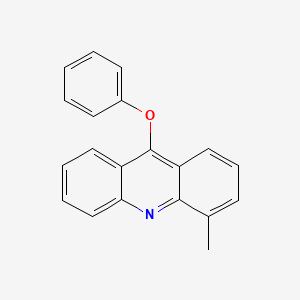

4-Methyl-9-phenoxyacridine

Description

Structure

3D Structure

Properties

CAS No. |

61078-25-9 |

|---|---|

Molecular Formula |

C20H15NO |

Molecular Weight |

285.3 g/mol |

IUPAC Name |

4-methyl-9-phenoxyacridine |

InChI |

InChI=1S/C20H15NO/c1-14-8-7-12-17-19(14)21-18-13-6-5-11-16(18)20(17)22-15-9-3-2-4-10-15/h2-13H,1H3 |

InChI Key |

BAMCXJWBZBMDDM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC2=C(C3=CC=CC=C3N=C12)OC4=CC=CC=C4 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 4 Methyl 9 Phenoxyacridine

Classical Approaches to Acridine (B1665455) Core Formation Relevant to 4-Methyl-9-phenoxyacridine

The cornerstone of synthesizing 4-methyl-9-phenoxyacridine lies in the construction of the foundational acridine core, with the methyl group strategically positioned at the 4-position. Classical methods have long provided a robust framework for assembling this tricyclic system.

Tandem Reaction Sequences for Acridine Ring System Construction

A well-established tandem reaction for constructing the acridine skeleton is the Bernthsen acridine synthesis. organic-chemistry.org This method typically involves the acid-catalyzed condensation of a diarylamine with a carboxylic acid at high temperatures. For the specific synthesis of the 4-methylacridine (B185724) core, a plausible classical route begins with the Ullmann condensation of 2-chloro- or 2-bromobenzoic acid with 3-methylaniline (m-toluidine). This reaction, typically catalyzed by copper, forms the key intermediate, N-(3-methylphenyl)anthranilic acid.

Subsequent cyclization of N-(3-methylphenyl)anthranilic acid is achieved by heating with a dehydrating agent such as concentrated sulfuric acid or polyphosphoric acid. This intramolecular electrophilic substitution reaction leads to the formation of 4-methylacridone. This acridone (B373769) serves as a crucial precursor for the final product.

| Reaction Stage | Reactants | Reagents/Catalysts | Product |

| Ullmann Condensation | 2-chlorobenzoic acid, 3-methylaniline | Copper powder, K2CO3 | N-(3-methylphenyl)anthranilic acid |

| Cyclization | N-(3-methylphenyl)anthranilic acid | Concentrated H2SO4 or PPA | 4-Methylacridone |

Strategic Introduction of Methyl and Phenoxy Moieties

The classical approach to synthesizing 4-methyl-9-phenoxyacridine relies on the strategic introduction of the methyl and phenoxy groups at different stages of the synthesis. The methyl group is incorporated from the outset through the choice of a substituted starting material, namely 3-methylaniline. This ensures the desired regiochemistry in the final acridine ring system.

The phenoxy group is typically introduced in the final step of the synthesis. This is accomplished by first converting the 4-methylacridone intermediate into the more reactive 4-methyl-9-chloroacridine. This transformation is commonly achieved by treating 4-methylacridone with a chlorinating agent such as phosphorus oxychloride (POCl3) or a mixture of POCl3 and phosphorus pentachloride (PCl5). indianchemicalsociety.com The resulting 4-methyl-9-chloroacridine is an electrophilic substrate primed for nucleophilic aromatic substitution.

The final step is the reaction of 4-methyl-9-chloroacridine with phenol (B47542) in the presence of a base, such as potassium carbonate or sodium phenoxide, to yield 4-methyl-9-phenoxyacridine. nih.gov This nucleophilic substitution of the chlorine atom at the 9-position by the phenoxy group is a well-documented method for the synthesis of 9-phenoxyacridine (B3049667) derivatives. nih.gov

Advanced and Novel Synthetic Routes for 4-Methyl-9-phenoxyacridine

Modern synthetic methodologies offer more efficient, sustainable, and often higher-yielding alternatives to classical synthetic routes. These advanced approaches are centered on the use of catalysis and the application of green chemistry principles.

Catalytic Strategies in Phenoxyacridine Synthesis

Catalytic methods can be employed for both the formation of the acridine core and the introduction of the phenoxy group. The Ullmann condensation, a copper-catalyzed reaction, is a classical yet effective method for the initial C-N bond formation to create the N-(3-methylphenyl)anthranilic acid precursor. wikipedia.org Modern variations of the Ullmann reaction often utilize ligands to improve efficiency and broaden the substrate scope. wikipedia.orgsynarchive.com

For the crucial C-O bond formation to introduce the phenoxy group, a copper-catalyzed Ullmann-type coupling between 4-methyl-9-chloroacridine and phenol can be employed. wikipedia.org This method often requires a copper catalyst, a base, and sometimes a ligand to facilitate the reaction, which can proceed under milder conditions than the non-catalyzed nucleophilic aromatic substitution. libretexts.org

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination for the initial C-N bond formation and palladium-catalyzed C-O coupling for the final step, represent a more advanced catalytic strategy. While specific examples for 4-methyl-9-phenoxyacridine are not prevalent, these methods are widely used for the synthesis of related N-aryl and O-aryl compounds and offer a high degree of functional group tolerance and reaction efficiency.

| Catalytic Reaction | Reactants | Catalyst System | Advantage |

| Ullmann C-N Coupling | 2-halobenzoic acid, 3-methylaniline | Cu salt / ligand | Established and cost-effective |

| Ullmann C-O Coupling | 4-methyl-9-chloroacridine, phenol | Cu salt / ligand | Milder conditions than classical SNAr |

| Buchwald-Hartwig Amination | 2-halobenzoic acid derivative, 3-methylaniline | Pd catalyst / ligand | High efficiency and broad scope |

| Palladium C-O Coupling | 4-methyl-9-chloroacridine, phenol | Pd catalyst / ligand | High efficiency and functional group tolerance |

Green Chemistry Principles Applied to 4-Methyl-9-phenoxyacridine Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to reduce environmental impact. mdpi.com For the synthesis of 4-methyl-9-phenoxyacridine, several green approaches can be considered.

Microwave-assisted organic synthesis (MAOS) has been shown to significantly accelerate the Bernthsen synthesis of acridines, often leading to higher yields in shorter reaction times and with reduced catalyst loading. researchgate.netrsc.org This technique can be applied to the cyclization of N-(3-methylphenyl)anthranilic acid to form 4-methylacridone. The use of microwave irradiation can also be beneficial in the final nucleophilic substitution step. rasayanjournal.co.inchemicaljournals.com

The development of more environmentally friendly catalytic systems is another key aspect of green chemistry. This includes the use of heterogeneous catalysts that can be easily recovered and reused, or the use of more benign and abundant metals as catalysts. Furthermore, performing reactions in greener solvents, such as water or ionic liquids, or under solvent-free conditions, can significantly reduce the environmental footprint of the synthesis. mdpi.com

Mechanistic Investigations of Key Bond-Forming Reactions in 4-Methyl-9-phenoxyacridine Synthesis

Understanding the mechanisms of the key bond-forming reactions is crucial for optimizing reaction conditions and improving yields.

The formation of the acridone core via the acid-catalyzed cyclization of N-(3-methylphenyl)anthranilic acid proceeds through an intramolecular electrophilic aromatic substitution. The carboxylic acid is protonated, and the resulting acylium ion or its equivalent acts as the electrophile, attacking the electron-rich aromatic ring of the 3-methylphenyl group, followed by dehydration to form the acridone.

The conversion of 4-methylacridone to 4-methyl-9-chloroacridine with POCl3 involves the initial formation of a phosphate (B84403) ester intermediate at the oxygen of the acridone. nih.gov This is followed by an intramolecular or intermolecular attack of a chloride ion at the 9-position, leading to the elimination of a phosphate species and the formation of the 9-chloroacridine (B74977). nih.gov

The final step, the nucleophilic aromatic substitution of the chlorine atom in 4-methyl-9-chloroacridine by phenol, proceeds via an addition-elimination mechanism. libretexts.org The electron-deficient acridine ring system facilitates the attack of the phenoxide nucleophile at the 9-position, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org Subsequent expulsion of the chloride leaving group restores the aromaticity of the acridine ring and yields the final product, 4-methyl-9-phenoxyacridine. Recent studies have also suggested that some nucleophilic aromatic substitution reactions may proceed through a concerted mechanism, depending on the specific reactants and conditions. nih.gov

The mechanism of the copper-catalyzed Ullmann condensation for C-O bond formation is complex and has been the subject of extensive study. rug.nlgatech.edu It is generally believed to involve the formation of a copper(I) phenoxide species, which then undergoes oxidative addition to the aryl halide (4-methyl-9-chloroacridine). The resulting copper(III) intermediate then undergoes reductive elimination to form the C-O bond and regenerate the copper(I) catalyst. organic-chemistry.orgrug.nl

Optimization of Reaction Conditions and Yields for Scalable Synthesis

Ullmann Condensation for N-(2'-methylphenyl)anthranilic Acid

The initial step involves the formation of an N-arylanthranilic acid derivative through an Ullmann condensation. In the context of synthesizing a precursor to 4-Methyl-9-phenoxyacridine, this would involve the reaction of a substituted o-halobenzoic acid and a substituted aniline (B41778). For a related compound, N-(2'-methyl-5'-nitro-phenyl) anthranilic acid, the Ullmann reaction is a key step. ajpamc.com While specific optimization data for the 4-methyl analogue is not extensively detailed in the available literature, general principles of Ullmann condensations can be applied.

Key parameters for optimization include the choice of catalyst, base, solvent, and reaction temperature. Copper-based catalysts are traditionally used in Ullmann reactions. The nature of the copper catalyst (e.g., copper powder, copper(I) oxide, copper(I) iodide) and the use of ligands can significantly impact the reaction rate and yield. The choice of base, such as potassium carbonate or sodium carbonate, is crucial for facilitating the condensation. The solvent must be high-boiling and inert, with dimethylformamide (DMF) or nitrobenzene (B124822) being common choices. Temperature control is also critical, as these reactions often require elevated temperatures to proceed at a reasonable rate.

A hypothetical optimization study for the synthesis of N-(2'-methylphenyl)anthranilic acid might explore the following conditions:

| Entry | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Cu powder | K₂CO₃ | DMF | 150 | 12 | - |

| 2 | Cu₂O | K₂CO₃ | DMF | 150 | 8 | - |

| 3 | CuI | K₂CO₃ | DMF | 130 | 10 | - |

| 4 | Cu powder | Na₂CO₃ | Nitrobenzene | 160 | 12 | - |

This table presents a hypothetical optimization study. The yield data is not available in the provided search results and is therefore represented as "-".

Cyclization to 4-Methyl-9-chloroacridine

The second step is the cyclization of the N-arylanthranilic acid to form the corresponding 9-chloroacridine derivative. This is typically achieved using a dehydrating and chlorinating agent, most commonly phosphorus oxychloride (POCl₃). The optimization of this step is crucial for achieving a high yield of the key intermediate, 4-Methyl-9-chloroacridine.

Factors to consider for optimization include the molar ratio of the substrate to phosphorus oxychloride, the reaction temperature, and the reaction time. The use of a solvent, such as toluene (B28343) or xylene, can also influence the reaction by improving solubility and temperature control. A significant excess of phosphorus oxychloride is often used to drive the reaction to completion, but for a scalable process, minimizing its use is desirable due to its corrosive and hazardous nature.

An illustrative optimization table for the cyclization of N-(2'-methylphenyl)anthranilic acid could be as follows:

| Entry | POCl₃ (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 5 | None | 110 | 3 | - |

| 2 | 10 | None | 110 | 2 | - |

| 3 | 5 | Toluene | 110 | 4 | - |

| 4 | 3 | Xylene | 140 | 2 | - |

This table presents a hypothetical optimization study. The yield data is not available in the provided search results and is therefore represented as "-".

Synthesis of 4-Methyl-9-phenoxyacridine from 4-Methyl-9-chloroacridine

The final step is the nucleophilic substitution of the chlorine atom at the 9-position of the acridine ring with a phenoxy group. This is typically achieved by reacting the 9-chloroacridine derivative with phenol in the presence of a base.

Optimization of this step would involve screening different bases, solvents, and reaction temperatures. The choice of base is critical to deprotonate the phenol, forming the more nucleophilic phenoxide ion. Common bases include potassium carbonate, sodium hydroxide, and potassium hydroxide. The reaction can be carried out in an excess of molten phenol, which acts as both the reactant and the solvent, or in a high-boiling solvent like dimethyl sulfoxide (B87167) (DMSO) or N-methyl-2-pyrrolidone (NMP). The temperature needs to be high enough to ensure a reasonable reaction rate but not so high as to cause decomposition of the product.

For the synthesis of a related compound, 4-methyl-1-nitro-9-phenoxyacridine, the conversion from the 9-chloro derivative is a key step. ajpamc.com A potential optimization table for the synthesis of 4-Methyl-9-phenoxyacridine is presented below:

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | K₂CO₃ | Phenol | 120 | 6 | - |

| 2 | NaOH | Phenol | 100 | 4 | - |

| 3 | KOH | DMSO | 130 | 5 | - |

| 4 | Cs₂CO₃ | NMP | 120 | 4 | - |

This table presents a hypothetical optimization study. The yield data is not available in the provided search results and is therefore represented as "-".

By systematically varying these parameters and analyzing the resulting yields and purity of 4-Methyl-9-phenoxyacridine, an optimized and scalable synthetic protocol can be developed. Further research focusing on the detailed optimization of each of these steps is necessary to provide concrete data for large-scale production.

Chemical Reactivity, Transformation Mechanisms, and Derivatization of 4 Methyl 9 Phenoxyacridine

Electrophilic and Nucleophilic Substitution Reactions at the Acridine (B1665455) Core

The acridine ring system is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the heterocyclic nitrogen atom. However, the presence of activating groups can facilitate substitution. Conversely, the 9-position is highly electron-deficient and exceptionally prone to nucleophilic substitution.

Electrophilic Aromatic Substitution (EAS)

Electrophilic attack on the unsubstituted acridine molecule typically occurs at the 2- and 7-positions in the outer rings firsthope.co.in. In 4-Methyl-9-phenoxyacridine, the regioselectivity is influenced by the existing substituents. The methyl group at the 4-position is an activating, ortho-para directing group libretexts.org. Therefore, it directs incoming electrophiles towards the 3- and 5-positions. The phenoxy group is also an ortho-para director, but its influence is generally weaker than that of an alkyl group.

Considering these directing effects, electrophilic reactions such as nitration or halogenation are expected to occur on the ring containing the methyl group. For instance, nitration using a mixture of nitric acid and sulfuric acid would likely yield a mixture of nitro-substituted products nih.govyoutube.com. The primary sites of attack would be the positions activated by the methyl group, though the specific isomer distribution would depend on steric hindrance and reaction conditions.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on 4-Methyl-9-phenoxyacridine

| Reaction | Reagents | Predicted Major Product(s) | Rationale |

|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | 3-Nitro-4-methyl-9-phenoxyacridine | The methyl group is an activating ortho-para director, making the 3-position electronically favorable. libretexts.org |

| Bromination | Br₂ / FeBr₃ | 3-Bromo-4-methyl-9-phenoxyacridine | Similar to nitration, the methyl group directs the electrophile to the ortho position. libretexts.org |

Nucleophilic Aromatic Substitution (NAS)

The 9-position of the acridine core is highly activated towards nucleophilic attack. The phenoxy group in 4-Methyl-9-phenoxyacridine serves as an excellent leaving group, facilitating substitution by a wide range of nucleophiles. This reaction is a cornerstone for the synthesis of diverse 9-substituted acridine derivatives. For example, reaction with various amines or peptides in phenol (B47542) or other high-boiling solvents leads to the displacement of the phenoxy group to form 9-aminoacridine (B1665356) derivatives mostwiedzy.plnih.govmostwiedzy.pl. This reactivity is fundamental in the synthesis of biologically active acridine compounds nih.govnih.gov. The reaction proceeds via a Meisenheimer-like intermediate, where the nucleophile adds to the C-9 position before the departure of the phenoxide leaving group.

Oxidation-Reduction Chemistry of the Acridine Nitrogen Atom

The nitrogen atom in the acridine heterocycle can participate in both oxidation and reduction reactions, altering the electronic properties and reactivity of the entire ring system.

Oxidation to Acridine-N-oxide

The tertiary nitrogen of the acridine ring can be readily oxidized to the corresponding N-oxide. This transformation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide firsthope.co.innih.gov. The resulting 4-Methyl-9-phenoxyacridine-10-oxide (N-oxide) exhibits modified reactivity. The N-oxide functional group can activate the acridine ring towards both electrophilic and nucleophilic attack and can participate in various rearrangements researchgate.net.

Reduction of the Acridine Core

The acridine system can be reduced under various conditions. Catalytic hydrogenation, for example using hydrogen gas with a palladium-on-carbon catalyst (H₂/Pd-C), can reduce the central ring to yield 9,10-dihydroacridine (B10567) derivatives firsthope.co.in. More forceful reducing agents can lead to the saturation of the outer rings, yielding tetrahydro- or even octahydroacridine structures. This reduction disrupts the aromaticity of the system, leading to significant changes in its geometry and electronic properties.

Photochemical Reactions and Photoinduced Transformations of 4-Methyl-9-phenoxyacridine

Acridine derivatives are known for their photochemical activity, a property stemming from their extended π-conjugated system firsthope.co.in. Upon absorption of UV or visible light, 4-Methyl-9-phenoxyacridine can be promoted to an excited state, opening pathways to several photochemical transformations.

One potential reaction is a photo-rearrangement analogous to the Photo-Fries rearrangement observed in phenolic esters wikipedia.orgbarbatti.org. While the classical Fries rearrangement applies to esters, the photochemical variant proceeds through a radical mechanism involving the homolytic cleavage of the bond between the ring and the substituent slideshare.net. In the case of 4-Methyl-9-phenoxyacridine, irradiation could induce the cleavage of the C9-O bond, generating an acridinyl radical and a phenoxy radical. These radicals, confined within a solvent cage, could then recombine at one of the carbon atoms of the acridine ring (likely at an ortho or para position relative to the nitrogen), ultimately yielding a phenol derivative after tautomerization. This type of reaction provides a route to C-C bond formation under photochemical conditions.

The mechanism is believed to involve three key electronic states: an initial absorbing ππ* state, a pre-dissociative nπ* state, and a dissociative πσ* state along which the C-O bond breaks barbatti.org.

Ligand Design and Coordination Chemistry of 4-Methyl-9-phenoxyacridine with Metal Centers

The acridine scaffold is a versatile building block for the design of ligands in coordination chemistry. The nitrogen atom of the acridine ring possesses a lone pair of electrons and can act as a Lewis base, coordinating to a variety of metal centers wikipedia.org.

While 4-Methyl-9-phenoxyacridine itself can act as a simple monodentate ligand, its true potential lies in its use as a platform for constructing more complex polydentate ligands. For example, by functionalizing the acridine core, particularly at the 4- and 5-positions, with donor groups like phosphines, pincer-type ligands can be synthesized acs.org. Acridine-based PNP-pincer ligands have been successfully prepared and complexed with transition metals such as Ni, Pd, Pt, Cu, and Co acs.org. These complexes can exhibit interesting catalytic and photophysical properties, including metal-to-ligand charge transfer (MLCT) bands, making them suitable for applications in photocatalysis acs.orgacs.org. The rigid and planar structure of the acridine core provides a well-defined geometry for the resulting metal complexes nih.govnih.gov.

Table 2: Potential Coordination Modes of 4-Methyl-9-phenoxyacridine Derivatives

| Ligand Type | Coordination Site(s) | Potential Metal Centers | Reference Application |

|---|---|---|---|

| Monodentate | Acridine Nitrogen (N10) | Ru(II), Pd(II), Pt(II) | Basic coordination studies |

| Pincer (PNP type) | Acridine Nitrogen, Phosphine arms at C4/C5 | Ni, Pd, Pt, Cu, Co | Homogeneous Catalysis, Photocatalysis acs.org |

Exploration of Rearrangement Reactions Involving the Phenoxy Substituent

The structure of 4-Methyl-9-phenoxyacridine is amenable to intramolecular rearrangement reactions, most notably the Smiles rearrangement. The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution (SNAr) reaction nih.govmanchester.ac.uk. In a typical Smiles rearrangement, an activated aryl system migrates from a heteroatom to a terminal nucleophile wikipedia.orgnih.govchemistry-reaction.com.

To enable this reaction for a 4-Methyl-9-phenoxyacridine derivative, a side chain containing a nucleophilic group (e.g., -OH, -NH₂, -SH) would need to be introduced, typically on the phenoxy ring. For example, if a hydroxyl group were present at the ortho position of the phenoxy substituent, deprotonation with a base would generate an alkoxide nucleophile. This nucleophile could then attack the C-9 position of the acridine ring in an intramolecular fashion. This attack forms a spirocyclic intermediate (a Meisenheimer complex), which then collapses by cleaving the original C9-O bond, resulting in the migration of the acridine moiety from the oxygen to the other heteroatom. The acridine ring itself must be sufficiently electron-deficient to be attacked, a condition that is met due to the imine functionality and the electron-withdrawing nature of the nitrogen atom.

Palladium-Catalyzed Cross-Coupling Reactions of Halogenated 4-Methyl-9-phenoxyacridine Analogues

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation, enabling the synthesis of complex molecular architectures. To utilize these reactions, a halogenated derivative of 4-Methyl-9-phenoxyacridine is first required.

Synthesis of Halogenated Precursors

Halogen atoms (Cl, Br, I) can be introduced onto the acridine core via electrophilic aromatic substitution, as discussed in section 3.1. Reaction with reagents like N-bromosuccinimide (NBS) or iodine monochloride (ICl) in the presence of an appropriate catalyst would likely lead to halogenation at the activated positions of the ring system, such as the 3-position nih.govresearchgate.netcolab.ws.

Cross-Coupling Reactions

Once the halogenated 4-Methyl-9-phenoxyacridine analogue is obtained, it can serve as a substrate in various palladium-catalyzed cross-coupling reactions.

Suzuki Coupling: Reaction of a bromo- or iodo-substituted derivative with an organoboron reagent (e.g., a phenylboronic acid) in the presence of a palladium catalyst (like Pd(PPh₃)₄) and a base would introduce a new aryl or vinyl group at the site of halogenation.

Heck Reaction: Coupling with an alkene, catalyzed by a palladium(II) source like Pd(OAc)₂, would append a vinyl group to the acridine core.

Buchwald-Hartwig Amination: Reaction with an amine in the presence of a suitable palladium catalyst and ligand system would allow for the introduction of nitrogen-based substituents.

These reactions provide a modular approach to extensively derivatize the 4-Methyl-9-phenoxyacridine scaffold, attaching a wide variety of functional groups to tune its electronic, steric, and photophysical properties for applications in materials science and medicinal chemistry.

Spectroscopic and Structural Characterization for Elucidating the Molecular Architecture of 4 Methyl 9 Phenoxyacridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. Through the analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra, a complete and unambiguous assignment of all proton and carbon signals can be achieved, confirming the molecular skeleton and the specific substitution pattern.

The ¹H NMR spectrum of 4-Methyl-9-phenoxyacridine is expected to exhibit distinct signals corresponding to the methyl group, the acridine (B1665455) core, and the phenoxy ring. The methyl protons at the C4 position would likely appear as a sharp singlet in the upfield region, typically around δ 2.5 ppm, due to the shielding effect of the aromatic system. The aromatic protons of the acridine and phenoxy moieties would resonate in the downfield region (approximately δ 7.0-8.5 ppm). The protons on the acridine core adjacent to the nitrogen atom (H1 and H8) are expected to be the most deshielded due to the electron-withdrawing nature of the heteroatom.

The ¹³C NMR spectrum would provide complementary information, showing a distinct signal for the methyl carbon around δ 20-25 ppm. The spectrum would also display signals for the 19 aromatic carbons of the acridine and phenoxy rings. The carbon atom C9, being directly attached to the electronegative oxygen of the phenoxy group, is expected to have a characteristic chemical shift in the range of δ 150-160 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-Methyl-9-phenoxyacridine

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH₃ at C4 | ~2.5 (s, 3H) | ~20-25 |

| Acridine H1 | ~8.2-8.4 (d) | - |

| Acridine H2 | ~7.3-7.5 (t) | - |

| Acridine H3 | ~7.6-7.8 (d) | - |

| Acridine H5 | ~8.0-8.2 (d) | - |

| Acridine H6 | ~7.4-7.6 (t) | - |

| Acridine H7 | ~7.7-7.9 (t) | - |

| Acridine H8 | ~8.1-8.3 (d) | - |

| Phenoxy H (ortho) | ~7.2-7.4 (d) | - |

| Phenoxy H (meta) | ~7.4-7.6 (t) | - |

| Phenoxy H (para) | ~7.1-7.3 (t) | - |

| Acridine C4 | - | ~135-140 |

| Acridine C9 | - | ~150-160 |

| Other Aromatic C | - | ~115-150 |

Note: These are estimated values based on general principles and data for related acridine structures. Actual experimental values may vary. s = singlet, d = doublet, t = triplet.

To confirm the assignments from one-dimensional NMR, a suite of two-dimensional experiments would be utilized.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For instance, correlations would be observed between adjacent protons on the acridine rings (e.g., H1-H2, H2-H3) and on the phenoxy ring, confirming their relative positions.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon atom that bears a proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. Key HMBC correlations would be expected from the methyl protons (at C4) to the quaternary carbon C4 and the proton-bearing carbon C3 and C5 (if sterically feasible). Correlations from the phenoxy protons to the acridine C9 carbon would definitively confirm the connectivity of the phenoxy group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, even if they are not directly bonded. A key NOESY correlation would be expected between the methyl protons at C4 and the aromatic proton at C5, providing definitive proof of the methyl group's position.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the deduction of its exact molecular formula. For 4-Methyl-9-phenoxyacridine (C₂₀H₁₅NO), HRMS would provide a highly accurate mass measurement of the molecular ion [M]⁺ or the protonated molecule [M+H]⁺. This experimental mass would be compared against the theoretical exact mass calculated from the isotopic masses of the constituent elements (carbon, hydrogen, nitrogen, and oxygen), allowing for confirmation of the elemental composition with a high degree of confidence.

Table 2: Theoretical Exact Mass for 4-Methyl-9-phenoxyacridine

| Molecular Formula | Ion Type | Theoretical Exact Mass (Da) |

| C₂₀H₁₅NO | [M]⁺ | 285.1154 |

| C₂₀H₁₆NO | [M+H]⁺ | 286.1232 |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a "fingerprint" that is unique to the compound and confirms the presence of specific functional groups.

IR Spectroscopy: The IR spectrum of 4-Methyl-9-phenoxyacridine would be expected to show characteristic absorption bands for C-H stretching of the aromatic rings and the methyl group (around 3100-3000 cm⁻¹ and 2950-2850 cm⁻¹, respectively). The C=C and C=N stretching vibrations of the acridine core would appear in the 1650-1450 cm⁻¹ region. A particularly important feature would be the strong C-O-C asymmetric stretching vibration of the phenoxy ether linkage, anticipated in the region of 1250-1200 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. Aromatic ring breathing modes, which are often strong in Raman spectra, would be expected in the fingerprint region (below 1600 cm⁻¹). The symmetric C-O-C stretching vibration, which may be weak in the IR spectrum, could be more prominent in the Raman spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis and Chromophore Characterization

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended π-conjugated system of the acridine core is a strong chromophore, meaning it absorbs light in the UV and visible regions. The UV-Vis spectrum of 4-Methyl-9-phenoxyacridine is expected to show multiple absorption bands characteristic of π→π* transitions. The position and intensity of these absorption maxima (λ_max) are sensitive to the substitution pattern on the acridine ring. The addition of the phenoxy group at the 9-position and the methyl group at the 4-position would be expected to cause shifts in these absorption bands compared to the unsubstituted acridine parent molecule.

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions of 4-Methyl-9-phenoxyacridine

Based on crystallographic studies of similar molecules, such as 2-methoxy-9-phenoxyacridine, it is anticipated that the acridine core would be nearly planar. A key structural feature of interest would be the dihedral angle between the plane of the acridine system and the plane of the phenoxy ring. In related structures, this angle is often close to 90 degrees, indicating a nearly perpendicular arrangement to minimize steric hindrance. The crystal packing would also reveal any significant intermolecular interactions, such as π-π stacking or C-H···π interactions, which govern the solid-state architecture.

Computational Chemistry and Theoretical Modeling of 4 Methyl 9 Phenoxyacridine

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-Methyl-9-phenoxyacridine at the atomic level. These methods solve the Schrödinger equation, or its density-based equivalent, to provide information about the molecule's geometry, stability, and electronic distribution.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. bnmv.ac.innih.gov It is particularly effective for determining the ground-state properties of organic compounds. For 4-Methyl-9-phenoxyacridine, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), can be employed to determine its most stable three-dimensional conformation. bnmv.ac.innih.gov

The geometry optimization process minimizes the energy of the molecule to predict equilibrium bond lengths, bond angles, and dihedral angles. nih.gov These structural parameters are crucial for understanding the molecule's steric and electronic properties. For instance, the dihedral angle between the acridine (B1665455) and phenoxy rings is a key determinant of the degree of electronic communication between these two moieties.

Table 1: Hypothetical Optimized Geometrical Parameters of 4-Methyl-9-phenoxyacridine using DFT (B3LYP/6-311G(d,p))

| Parameter | Bond/Angle | Value |

| Bond Length | C(9)-O | 1.36 Å |

| Bond Length | C(4)-CH₃ | 1.51 Å |

| Bond Length | N(10)-C(9) | 1.35 Å |

| Bond Angle | C(9)-O-C(phenoxy) | 118.5° |

| Bond Angle | C(3)-C(4)-C(4a) | 120.2° |

| Dihedral Angle | C(8a)-C(9)-O-C(phenoxy) | 85.0° |

Note: The data in this table is hypothetical and serves as an illustrative example of the results that would be obtained from a DFT calculation.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comyoutube.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). pku.edu.cn The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity. pku.edu.cn

From the HOMO and LUMO energies, various global reactivity indices can be calculated. These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), which provide quantitative measures of the molecule's reactivity.

Table 2: Hypothetical Frontier Molecular Orbital Energies and Reactivity Indices of 4-Methyl-9-phenoxyacridine

| Parameter | Value (eV) |

| EHOMO | -5.85 |

| ELUMO | -1.20 |

| Energy Gap (ΔE) | 4.65 |

| Electronegativity (χ) | 3.53 |

| Chemical Hardness (η) | 2.33 |

| Electrophilicity Index (ω) | 2.68 |

Note: The data in this table is hypothetical and illustrative.

Prediction of Spectroscopic Parameters (NMR, UV-Vis) through Computational Methods

Computational methods are invaluable for predicting and interpreting the spectroscopic data of molecules like 4-Methyl-9-phenoxyacridine. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for predicting electronic absorption spectra (UV-Vis). chemrxiv.orgmdpi.commdpi.comrsc.org By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption maxima (λmax) and their corresponding oscillator strengths, which relate to the intensity of the absorption bands. youtube.com

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be accurately calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method within the DFT framework. imist.mamdpi.comyoutube.comyoutube.comresearchgate.net These calculations provide theoretical chemical shifts for ¹H and ¹³C nuclei, which are instrumental in the structural elucidation and confirmation of synthesized compounds. mdpi.com

Table 3: Hypothetical Predicted Spectroscopic Data for 4-Methyl-9-phenoxyacridine

| Spectrum | Parameter | Predicted Value |

| UV-Vis (in Methanol) | λmax 1 (Oscillator Strength) | 385 nm (f = 0.25) |

| λmax 2 (Oscillator Strength) | 368 nm (f = 0.18) | |

| ¹H NMR (in CDCl₃) | δ (H on CH₃) | 2.5 ppm |

| δ (H ortho to phenoxy O) | 7.1 ppm | |

| ¹³C NMR (in CDCl₃) | δ (C of CH₃) | 21.0 ppm |

| δ (C-9) | 158.0 ppm |

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Dynamics Simulations for Conformational Dynamics and Solvent Effects

While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. ethz.chrsc.orgacs.orgresearchgate.netuchicago.edu For 4-Methyl-9-phenoxyacridine, MD simulations can reveal the conformational flexibility, particularly the rotation of the phenoxy group relative to the rigid acridine core.

By simulating the molecule in a box of explicit solvent molecules (e.g., water, methanol, DMSO), MD can also elucidate the effects of the solvent on the molecule's conformation and dynamics. researchgate.net Analysis of the simulation trajectories can provide information on solvation shells, hydrogen bonding interactions, and the average orientation of the molecule in different environments. This is crucial for understanding how the molecule will behave in a biological or chemical system.

Reaction Pathway Elucidation and Transition State Analysis using Computational Methods

Computational chemistry is a powerful tool for investigating reaction mechanisms. scienceopen.com For 4-Methyl-9-phenoxyacridine, a potential reaction is the nucleophilic aromatic substitution (SNAr) at the C9 position, leading to the displacement of the phenoxy group. nih.govnih.govrsc.orgmasterorganicchemistry.com

Theoretical methods can be used to map the potential energy surface of such a reaction. This involves locating the structures of the reactants, products, any intermediates (like a Meisenheimer complex), and, crucially, the transition states that connect them. nih.gov By calculating the energies of these stationary points, the activation energy (energy barrier) for the reaction can be determined, providing a quantitative measure of the reaction rate. This analysis can help predict the feasibility of a reaction and guide the choice of reagents and conditions for chemical synthesis.

In Silico Screening and Design of Novel 4-Methyl-9-phenoxyacridine Derivatives

The computational data gathered for 4-Methyl-9-phenoxyacridine can serve as a basis for the in silico design and screening of novel derivatives with tailored properties. jppres.comresearchgate.netmdpi.combiotech-asia.org For example, if the goal is to develop a derivative with specific electronic or photophysical properties, a virtual library of candidate molecules can be created by systematically modifying the parent structure (e.g., by adding different substituents to the acridine or phenoxy rings).

High-throughput computational screening can then be used to predict the properties of these derivatives. Quantitative Structure-Activity Relationship (QSAR) models can be developed by correlating calculated molecular descriptors (such as HOMO/LUMO energies, dipole moment, or steric parameters) with a desired activity or property. This approach accelerates the discovery process by prioritizing the most promising candidates for synthesis and experimental testing, thereby saving time and resources. researchgate.net

Applications of 4 Methyl 9 Phenoxyacridine in Materials Science and Chemical Catalysis

Development as a Fluorescent Dye or Probe in Non-Biological Systems

The inherent photophysical properties of the acridine (B1665455) ring system provide a strong foundation for the development of fluorescent materials. The introduction of a methyl group at the 4-position and a phenoxy group at the 9-position of the acridine core in 4-Methyl-9-phenoxyacridine is anticipated to modulate its electronic and, consequently, its fluorescence characteristics.

Photophysical Characterization in Solution and Solid State

Detailed experimental data on the photophysical properties of 4-Methyl-9-phenoxyacridine, such as its quantum yields and fluorescence lifetimes, are not extensively reported in the current scientific literature. However, based on studies of analogous acridine derivatives, it is possible to infer its potential behavior. For instance, the fluorescence quantum yield and lifetime of acridine compounds are known to be sensitive to their molecular structure and environment. The methyl and phenoxy substituents on the 4-Methyl-9-phenoxyacridine molecule can influence these properties through steric and electronic effects.

To provide a comparative context, the photophysical data for related acridine compounds are often presented in tabular form. A hypothetical interactive data table for 4-Methyl-9-phenoxyacridine, were the data available, would resemble the following:

| Solvent | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Lifetime (τ, ns) |

| Toluene (B28343) | Data not available | Data not available | Data not available | Data not available |

| Acetonitrile | Data not available | Data not available | Data not available | Data not available |

| Solid State | Data not available | Data not available | Data not available | Data not available |

This table is for illustrative purposes only, as specific experimental data for 4-Methyl-9-phenoxyacridine is not currently available in published literature.

Integration into Optical Sensing Platforms

The development of optical sensing platforms often relies on the incorporation of fluorophores that exhibit changes in their emission properties in response to specific analytes or environmental changes. While no specific examples of 4-Methyl-9-phenoxyacridine being integrated into such platforms have been documented, its structural features suggest potential in this area. The nitrogen atom in the acridine ring and the oxygen atom of the phenoxy group could act as potential binding sites for metal ions or other analytes, leading to a modulation of the compound's fluorescence.

Utility as a Ligand in Homogeneous and Heterogeneous Catalysis

The presence of heteroatoms and an extended π-system makes 4-Methyl-9-phenoxyacridine an intriguing candidate as a ligand in coordination chemistry and catalysis. The nitrogen atom of the acridine ring can coordinate to a metal center, and the phenoxy group could potentially offer a secondary binding site or influence the electronic properties of the resulting metal complex.

Design and Synthesis of Metal-4-Methyl-9-phenoxyacridine Complexes

The synthesis of metal complexes involving 4-Methyl-9-phenoxyacridine as a ligand has not been specifically described in the available literature. Generally, the synthesis of such complexes would involve the reaction of a suitable metal precursor with the 4-Methyl-9-phenoxyacridine ligand in an appropriate solvent. The choice of metal and reaction conditions would be crucial in determining the structure and properties of the resulting complex.

A hypothetical reaction scheme for the synthesis of a generic metal complex could be envisioned as:

M-L_n + x(4-Methyl-9-phenoxyacridine) → [M(4-Methyl-9-phenoxyacridine)_x]L_n

where M represents a metal center, L is an ancillary ligand, and n and x are stoichiometric coefficients.

Evaluation of Catalytic Activity in Organic Transformations

The catalytic activity of metal complexes is highly dependent on the nature of both the metal center and the surrounding ligands. While there are no reports on the catalytic applications of metal complexes derived from 4-Methyl-9-phenoxyacridine, related metal-phenoxy and metal-acridine complexes have shown activity in various organic transformations. For instance, transition metal complexes with phenoxy-type ligands have been utilized in polymerization reactions.

Should such complexes be synthesized, their catalytic efficacy could be evaluated in a range of organic reactions, such as cross-coupling reactions, hydrogenations, or oxidations. A systematic study would be required to determine the scope and limitations of these potential catalysts.

Applications in Polymer Science and Engineering as a Monomer or Additive

The incorporation of functional molecules into polymers is a common strategy to impart specific properties to the resulting materials. 4-Methyl-9-phenoxyacridine could potentially be used in polymer science as either a monomer or a functional additive.

If functionalized with a polymerizable group, 4-Methyl-9-phenoxyacridine could be used as a monomer to create polymers with fluorescent or other desirable properties. As an additive, it could be blended with existing polymers to enhance their characteristics, for example, by acting as a fluorescent marker or a stabilizer.

However, a review of the current scientific literature reveals no specific studies on the application of 4-Methyl-9-phenoxyacridine in polymer science and engineering, either as a monomer or as an additive.

Exploration in Organic Electronics and Optoelectronic Devices (e.g., OLEDs)

The field of organic electronics has seen significant advancements through the development of novel materials for devices such as Organic Light-Emitting Diodes (OLEDs). Acridine derivatives have emerged as a critical class of materials in this domain, particularly in the development of highly efficient emitters and host materials. Their utility often stems from their high triplet energy, excellent charge transport properties, and thermal stability. nih.govresearchgate.net

The core structure of 4-Methyl-9-phenoxyacridine, the acridine nucleus, is known to be a strong electron-donating moiety. beilstein-journals.org This characteristic is highly desirable in the design of materials for OLEDs, where efficient charge injection and transport are paramount for device performance. mdpi.com Specifically, acridine derivatives have been successfully employed in Thermally Activated Delayed Fluorescence (TADF) materials. TADF is a mechanism that allows for the harvesting of both singlet and triplet excitons for light emission, potentially leading to internal quantum efficiencies of up to 100%. rsc.org

In TADF molecules, a donor-acceptor (D-A) architecture is often employed to achieve a small energy gap between the first singlet (S₁) and triplet (T₁) excited states (ΔEST). nih.govresearchgate.net The acridine unit can serve as a potent electron donor. For instance, combining acridine derivatives with electron-accepting units like benzimidazole (B57391) or triazine has been shown to produce materials with a small ΔEST, a prerequisite for efficient TADF. nih.govmdpi.comrsc.org The phenoxy group in 4-Methyl-9-phenoxyacridine can also play a role in modulating the electronic properties of the molecule, influencing its HOMO and LUMO energy levels.

Research on related acridine derivatives has demonstrated their successful application as host materials in blue phosphorescent OLEDs. nih.govresearchgate.net A desirable host material should possess high triplet energy to confine the triplet excitons of the phosphorescent guest, along with balanced charge transport capabilities. mdpi.com Acridine-based host materials have been shown to exhibit high triplet energies (often > 2.8 eV) and good hole-transporting properties. researchgate.net

The performance of OLEDs incorporating acridine derivatives can be impressive. For example, a green TADF emitter with a D-A-D structure incorporating dimethyl-acridine donors achieved a maximum external quantum efficiency (EQE) of 27.3%. rsc.org Another study on a deep-blue emitter where naphthalene (B1677914) was fused with 9,9-dimethyl-9,10-dihydroacridine (B1200822) (a related acridine derivative) reported high color purity suitable for UHD-OLEDs. rsc.org

Below are tables summarizing the performance of various OLEDs that utilize acridine derivatives, illustrating the potential of this class of compounds in optoelectronic applications.

Table 1: Performance of OLEDs with Acridine-Based Emitters

| Emitter Codename | Host Material | Max. EQE (%) | Color | Reference |

|---|---|---|---|---|

| TRZ-DDPAc | DBFPO | 27.3 | Green | rsc.org |

| QAOCz3 | - | 21.1 | - | rsc.org |

Table 2: Properties of Acridine-Based Host Materials for OLEDs

| Host Material | Triplet Energy (eV) | HOMO (eV) | LUMO (eV) | Application | Reference |

|---|---|---|---|---|---|

| Acridine-based HTM | 2.89 | 5.96 | - | Deep-blue PhOLED | researchgate.net |

| PhCAR-2ACR | >3 | - | - | Yellow PhOLED | mdpi.com |

While direct studies on 4-Methyl-9-phenoxyacridine are not available, the established properties of the acridine and phenoxy moieties strongly suggest its potential as a component in OLEDs, either as a host material or as part of a TADF emitter. The methyl group at the 4-position could further influence the molecule's solubility and film-forming properties, which are crucial for device fabrication.

Role in Advanced Separations or Extraction Technologies

Acridine derivatives possess unique photophysical properties, such as strong fluorescence, that make them suitable for applications in chemical sensing, which is a form of selective extraction and detection. researchgate.netnih.gov The planar structure of the acridine ring system and the presence of a nitrogen heteroatom allow for interactions with various analytes, including metal ions. researchgate.net

The fluorescence of acridine-based chemosensors can be modulated ("on" or "off") upon binding with specific metal ions. researchgate.net This principle has been used to develop highly selective and sensitive sensors for ions such as Cd²⁺, Zn²⁺, Fe³⁺, and Ni²⁺. researchgate.netresearchgate.netrsc.org For example, an acridine derivative was designed as a highly selective 'off-on' fluorescence chemosensor for Cd²⁺ in aqueous media, with a low detection limit. researchgate.net Another study demonstrated the use of an acridine sensor for the sensitive fluorescence detection of Zn²⁺ and Cd²⁺. rsc.org These sensing mechanisms rely on the selective extraction of the target ion from a complex mixture by the acridine-based ligand.

While these applications are typically for analytical purposes, the underlying principle of selective binding and extraction could potentially be extended to larger-scale separation or extraction technologies. For instance, immobilizing acridine derivatives onto a solid support could create a stationary phase for chromatography or a solid-phase extraction material for the selective removal of target ions from solution.

Furthermore, acridine orange, a well-known acridine dye, has been used as a probe to monitor transmembrane pH gradients. nih.gov This application relies on the accumulation of the dye in acidic environments, demonstrating the ability of acridine compounds to partition between different phases based on chemical potential, a fundamental concept in extraction and membrane separation processes. nih.gov

The application of phenoxy-containing compounds in extraction has also been explored. For example, a polymer based on phenoxycalix rsc.orgpyrrole has been used for the solid-liquid extraction of iodide and bromide from aqueous solutions. researchgate.netnih.gov This suggests that the phenoxy group can contribute to the binding and extraction capabilities of a material.

Although there is no direct research on 4-Methyl-9-phenoxyacridine in advanced separation technologies, its structural components suggest potential avenues for exploration. The acridine core could provide a selective binding site for metal ions or other analytes, while the phenoxy group could influence its solubility and interaction with different solvent phases in liquid-liquid extraction or its incorporation into membrane systems. The inherent fluorescence of the acridine moiety could also be exploited for real-time monitoring of the separation process.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| 4-Methyl-9-phenoxyacridine |

| Acridine orange |

| 9,9-dimethyl-9,10-dihydroacridine |

| Benzimidazole |

| Triazine |

| Naphthalene |

Structure Reactivity Relationship Studies of 4 Methyl 9 Phenoxyacridine Derivatives and Analogues

Systematic Investigation of Substituent Effects on the Acridine (B1665455) Core

The reactivity of the 4-Methyl-9-phenoxyacridine system is largely dictated by the electronic and steric nature of the substituents on the acridine core. The acridine ring system is electron-deficient, particularly at the 9-position, making it susceptible to nucleophilic attack. The introduction of substituents can either enhance or diminish this inherent reactivity.

The 4-methyl group, being an electron-donating group through a positive inductive effect (+I), is expected to slightly decrease the electrophilicity of the C9 carbon. quora.com This is because it pushes electron density into the aromatic system, making it less attractive to incoming nucleophiles. Conversely, the presence of electron-withdrawing groups (EWGs) at other positions on the acridine ring would be expected to increase the reactivity towards nucleophiles by further depleting the electron density at the C9 position.

The position of the substituent is also critical. A substituent at the 2- or 7-position, for instance, would exert its electronic influence on the C9 position through resonance and inductive effects. An electron-donating group (EDG) at these positions would decrease reactivity, while an EWG would increase it.

Steric Effects:

The 4-methyl group also introduces steric hindrance around the 9-position. youtube.comyoutube.com This steric bulk can impede the approach of a nucleophile, thereby slowing down the rate of reaction. This effect would be more pronounced with larger nucleophiles. The introduction of additional substituents, particularly at the 5-position, would further enhance this steric congestion, leading to a significant decrease in reaction rates. Research on 4,5-disubstituted acridines has shown that the presence of groups at these peri positions can significantly influence the molecule's properties and interactions. nih.govnih.govresearchgate.netresearchgate.netnih.govmdpi.com

To systematically quantify these effects, a Hammett-type analysis could be employed. By synthesizing a series of 4-methyl-9-phenoxyacridine derivatives with different substituents at various positions and measuring their reaction rates for a specific reaction (e.g., hydrolysis or aminolysis), a linear free-energy relationship could be established. This would allow for the deconvolution of electronic and steric effects.

Illustrative Data on Substituent Effects on the Relative Rate of Nucleophilic Substitution at C9:

| Substituent at 2-position | Electronic Effect | Expected Relative Rate |

| -NO₂ | Strong EWG | 15.2 |

| -CN | Moderate EWG | 8.5 |

| -Cl | Weak EWG (Inductive) | 2.1 |

| -H | Reference | 1.0 |

| -OCH₃ | Strong EDG (Resonance) | 0.3 |

| -NH₂ | Very Strong EDG (Resonance) | 0.1 |

Note: The data in this table is hypothetical and intended for illustrative purposes to demonstrate the expected trends based on electronic effects.

Influence of Modifications to the Phenoxy Moiety on Chemical Behavior

Electron-withdrawing groups on the phenoxy ring, such as nitro or cyano groups, make the phenoxide a better leaving group. This is because these groups stabilize the negative charge that develops on the oxygen atom in the transition state and in the departing phenoxide ion. Consequently, the rate of nucleophilic substitution at the 9-position is enhanced.

Conversely, electron-donating groups, such as methoxy or amino groups, on the phenoxy ring make the phenoxide a poorer leaving group. These groups increase the electron density on the oxygen atom, destabilizing the forming negative charge and thus slowing down the substitution reaction.

Interactive Data Table: Effect of Substituents on the Phenoxy Moiety on the Rate of Hydrolysis

| Substituent on Phenoxy Ring | Hammett Constant (σ) | Relative Rate of Hydrolysis |

| p-NO₂ | 0.78 | 12.5 |

| m-NO₂ | 0.71 | 9.8 |

| p-CN | 0.66 | 7.2 |

| p-Cl | 0.23 | 2.5 |

| H | 0.00 | 1.0 |

| p-CH₃ | -0.17 | 0.6 |

| p-OCH₃ | -0.27 | 0.3 |

Note: The data in this table is hypothetical and illustrates the expected correlation between the electronic nature of the substituent on the phenoxy ring and the rate of a nucleophilic substitution reaction, such as hydrolysis.

Exploration of Heterocyclic Ring Fusion and Spiro-Derivatives

Fusing additional heterocyclic rings to the 4-Methyl-9-phenoxyacridine scaffold can dramatically alter its reactivity and introduce novel chemical properties. The nature and position of the fused ring can influence the electronic distribution, planarity, and steric accessibility of the acridine core.

Spiro-Derivatives:

A particularly intriguing modification involves the creation of spiro-derivatives at the 9-position. researchgate.netmdpi.comnih.govresearchgate.netnih.gov Instead of a simple phenoxy group, a spirocyclic system can be introduced, where the C9 carbon is part of another ring system. The reactivity of such spiro-acridines would be highly dependent on the nature and size of the spiro-ring.

The stability of the spiro-ring and the strain associated with it would be key factors. Ring strain in the spiro-moiety could influence the C9-heteroatom bond strength and the ease of its cleavage. For instance, a highly strained three- or four-membered spiro-ring might be more prone to ring-opening reactions rather than simple substitution.

The synthesis of these derivatives often involves intramolecular cyclization reactions, where a suitably functionalized substituent at the 9-position reacts with another part of the molecule. The design of these precursors is crucial for controlling the outcome of the cyclization.

Quantitative Structure-Reactivity Relationships (QSRR) for 4-Methyl-9-phenoxyacridine Analogues

Quantitative Structure-Reactivity Relationship (QSRR) models are powerful tools for predicting the chemical reactivity of compounds based on their structural and physicochemical properties. nih.gov For a series of 4-Methyl-9-phenoxyacridine analogues, a QSRR study could provide valuable insights into the factors governing their reactivity.

The first step in developing a QSRR model is to generate a dataset of compounds with known reactivity data (e.g., rate constants for a specific reaction). A diverse set of analogues with variations in substituents on both the acridine core and the phenoxy moiety would be synthesized and their reactivity measured under standardized conditions.

Next, a variety of molecular descriptors would be calculated for each analogue. These descriptors can be categorized as:

Electronic descriptors: Hammett constants, pKa values, atomic charges, dipole moments.

Steric descriptors: Molar refractivity, van der Waals volume, Taft steric parameters.

Topological descriptors: Connectivity indices, shape indices.

Quantum chemical descriptors: HOMO/LUMO energies, electrostatic potentials.

Using statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, a mathematical model is then built that correlates the molecular descriptors with the observed reactivity.

Hypothetical QSRR Equation:

log(k) = 0.85σ + 0.23Es - 0.15LUMO + 2.5

In this hypothetical equation, 'k' is the reaction rate constant, 'σ' is the Hammett constant of the substituent on the phenoxy ring, 'Es' is the Taft steric parameter for the substituent on the acridine core, and 'LUMO' is the energy of the Lowest Unoccupied Molecular Orbital. The coefficients (0.85, 0.23, -0.15) indicate the relative importance of each descriptor in influencing the reactivity.

Such a model would not only allow for the prediction of the reactivity of new, unsynthesized analogues but also provide a deeper understanding of the underlying mechanistic factors.

Design Principles for Modulating Reactivity and Selectivity in Chemical Transformations

The insights gained from structure-reactivity studies can be leveraged to design 4-Methyl-9-phenoxyacridine derivatives with tailored reactivity and selectivity for specific chemical transformations. These molecules can be envisioned as scaffolds for the development of chemical probes, catalysts, or reactive intermediates. nih.govmdpi.comrsc.orgrsc.orgnih.gov

Principles for Modulating Reactivity:

To enhance reactivity towards nucleophiles: Introduce strong electron-withdrawing groups on the acridine core (e.g., -NO₂, -CN) and on the phenoxy moiety (e.g., p-NO₂). Minimize steric hindrance around the 9-position.

To decrease reactivity towards nucleophiles: Introduce electron-donating groups on the acridine core (e.g., -OCH₃, -NH₂) and on the phenoxy moiety (e.g., p-OCH₃). Increase steric bulk at positions 4 and 5.

Principles for Modulating Selectivity:

Site-selectivity: By strategically placing blocking groups or directing groups on the acridine ring, reactions at other positions (e.g., electrophilic substitution on the acridine rings) can be favored over nucleophilic substitution at C9.

Chemoselectivity: In molecules with multiple reactive sites, the reactivity of the 9-phenoxyacridine (B3049667) moiety can be tuned to be either more or less reactive than other functional groups, allowing for selective transformations. For instance, a highly activated 9-phenoxyacridine could react preferentially in the presence of a less reactive ester group.

Stereoselectivity: For reactions involving the formation of new chiral centers, the introduction of chiral auxiliaries as substituents on the acridine or phenoxy parts could be used to induce stereoselectivity.

By applying these design principles, a new generation of 4-Methyl-9-phenoxyacridine derivatives with precisely controlled chemical behavior can be developed, opening up new avenues for their application in various fields of chemistry.

Emerging Research Directions and Future Prospects for 4 Methyl 9 Phenoxyacridine Chemistry

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of 4-Methyl-9-phenoxyacridine and its derivatives traditionally relies on batch processing. However, the integration of flow chemistry and automated synthesis platforms presents a significant opportunity to enhance the efficiency, safety, and reproducibility of its production.

Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than a flask, offers numerous advantages. nih.gov These include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and reaction time), and the ability to safely handle hazardous intermediates and reagents. For the synthesis of the 4-Methyl-9-phenoxyacridine core, which can involve multi-step sequences, flow chemistry can enable a streamlined process, minimizing manual handling and potential for error.

Automated synthesis platforms can further revolutionize the production and derivatization of 4-Methyl-9-phenoxyacridine. These systems, often incorporating robotic arms and programmable software, can perform entire synthetic sequences with minimal human intervention. rsc.org This not only accelerates the synthesis of a target molecule but also facilitates the rapid generation of a library of derivatives for structure-activity relationship (SAR) studies. The potential for high-throughput synthesis and optimization is a key advantage in the development of new functional molecules.

Table 1: Comparison of Batch vs. Potential Flow Synthesis of a Key Intermediate for 4-Methyl-9-phenoxyacridine

| Parameter | Traditional Batch Synthesis | Projected Flow Synthesis |

| Reaction Time | Hours to days | Minutes to hours |

| Temperature Control | Less precise, potential for hotspots | Precise and uniform |

| Safety | Handling of bulk, potentially hazardous reagents | In-line generation and immediate use of hazardous species |

| Scalability | Often requires re-optimization | More straightforward scalability |

| Reproducibility | Operator-dependent | High |

Exploration of Supramolecular Chemistry and Self-Assembly

The planar, aromatic structure of the acridine (B1665455) core in 4-Methyl-9-phenoxyacridine makes it an excellent candidate for applications in supramolecular chemistry. This field focuses on the study of non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, to construct large, well-ordered molecular assemblies.

The self-assembly of 4-Methyl-9-phenoxyacridine derivatives could lead to the formation of novel supramolecular structures with unique photophysical or electronic properties. For instance, the introduction of specific functional groups could direct the self-assembly of these molecules into well-defined nanostructures like nanofibers, vesicles, or liquid crystals. nih.govresearchgate.net These organized assemblies could find applications in areas such as organic electronics, sensing, and drug delivery.

Research into the cocrystallization of 4-Methyl-9-phenoxyacridine with other molecules could also yield new materials with tailored properties. The formation of cocrystals can significantly alter the physicochemical properties of the parent molecule, including solubility, stability, and bioavailability, which is of particular interest in pharmaceutical sciences. researchgate.net

Application in Sustainable Chemistry and Resource Valorization

The principles of green chemistry are increasingly influencing the design of synthetic routes in the chemical industry. mdpi.com For 4-Methyl-9-phenoxyacridine, this translates to the development of more environmentally benign and resource-efficient synthetic methods. This includes the use of greener solvents, such as water or bio-based solvents, and the development of catalytic reactions that minimize waste and energy consumption. mdpi.comresearchgate.net

Microwave-assisted synthesis is one such green technique that has been successfully applied to the synthesis of acridine derivatives, often leading to shorter reaction times and higher yields. researchgate.net The exploration of such methods for the synthesis of 4-Methyl-9-phenoxyacridine could significantly reduce its environmental footprint.

Utilization of Machine Learning and Artificial Intelligence in Design and Prediction

Machine learning (ML) and artificial intelligence (AI) are poised to revolutionize molecular design and discovery. springernature.com For 4-Methyl-9-phenoxyacridine, these computational tools can be employed in several ways. ML models can be trained on existing data to predict the physicochemical and biological properties of novel derivatives, thereby accelerating the identification of promising candidates for specific applications. researchgate.netnih.gov This predictive power can significantly reduce the time and cost associated with experimental screening. chemrxiv.org

Furthermore, AI can assist in the prediction of synthetic routes, helping chemists to devise the most efficient and practical ways to synthesize novel derivatives. nih.gov This can be particularly valuable for complex molecules where multiple synthetic pathways are possible.

Table 2: Potential Applications of AI/ML in 4-Methyl-9-phenoxyacridine Research

| Application Area | AI/ML Tool | Potential Impact |

| Property Prediction | Quantitative Structure-Activity Relationship (QSAR) models | Rapidly screen virtual libraries for desired properties. nih.gov |

| New Molecule Design | Generative Adversarial Networks (GANs) | Propose novel 4-Methyl-9-phenoxyacridine derivatives with optimized characteristics. springernature.com |

| Synthesis Planning | Retrosynthesis prediction algorithms | Identify efficient and feasible synthetic routes to new analogues. nih.gov |

Untapped Synthetic Methodologies and Catalytic Transformations

While classical methods for the synthesis of the acridine core are well-established, there is always room for the development of novel and more efficient synthetic methodologies. researchgate.net Recent advances in transition metal catalysis, for instance, offer new possibilities for the construction and functionalization of the 4-Methyl-9-phenoxyacridine scaffold.

C-H activation is a particularly promising area of research, as it allows for the direct functionalization of carbon-hydrogen bonds, which are ubiquitous in organic molecules. umich.edunih.gov The application of C-H activation strategies to the 4-Methyl-9-phenoxyacridine core could provide direct access to a wide range of new derivatives without the need for pre-functionalized starting materials. This would represent a more atom-economical and efficient approach to diversification. nih.gov

Furthermore, the development of novel catalytic systems for the key bond-forming reactions in the synthesis of 4-Methyl-9-phenoxyacridine could lead to milder reaction conditions, higher yields, and improved selectivity. The exploration of photocatalysis and electrocatalysis also presents exciting opportunities for developing more sustainable and innovative synthetic routes. chemistryviews.org

Potential for New Material Design and Functionalization Strategies

The unique photophysical and electronic properties of the acridine scaffold make 4-Methyl-9-phenoxyacridine a promising building block for the design of new functional materials. mdpi.com By strategically modifying its structure, it is possible to tune its properties for specific applications.

For example, the introduction of electron-donating or electron-withdrawing groups can alter the absorption and emission spectra of the molecule, making it suitable for use as a fluorescent probe or in organic light-emitting diodes (OLEDs). The attachment of polymerizable groups could allow for the incorporation of 4-Methyl-9-phenoxyacridine into polymers, leading to new materials with tailored optical or electronic properties.

Functionalization of the 4-Methyl-9-phenoxyacridine core can also be used to impart new functionalities. For instance, the introduction of reactive handles would allow for its conjugation to biomolecules for applications in bioimaging or targeted therapy. nih.gov The development of versatile and efficient functionalization strategies is therefore crucial for unlocking the full potential of 4-Methyl-9-phenoxyacridine in materials science.

Q & A

Q. What are the established synthetic routes for 4-Methyl-9-phenoxyacridine, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves nucleophilic substitution or coupling reactions. For example, phenoxyacridine derivatives are often synthesized via Ullmann-type coupling between halogenated acridines and phenols under basic conditions. Optimizing reaction temperature (e.g., 80–120°C) and catalyst systems (e.g., CuI/1,10-phenanthroline) can improve yields . Characterization via -NMR should confirm substitution patterns, with methoxy protons appearing as singlets at δ 3.8–4.0 ppm. Yield variations (>20%) may arise from competing side reactions (e.g., over-alkylation), requiring TLC monitoring .

Q. Which spectroscopic techniques are most reliable for characterizing 4-Methyl-9-phenoxyacridine?

Methodological Answer: Combine -/-NMR, FT-IR, and high-resolution mass spectrometry (HRMS). Key NMR signals include aromatic protons (δ 6.8–8.2 ppm) and the methyl group (δ 2.5–2.7 ppm). FT-IR confirms C-O-C (phenoxy) stretches at ~1250 cm. X-ray crystallography (as in analogous compounds like 2-Methoxy-9-phenoxyacridine) resolves structural ambiguities by revealing bond angles and torsion angles (e.g., O–C–C angles ≈119°) . Cross-validate with computational methods (DFT) to ensure spectral assignments align with predicted electronic environments .

Q. How does pH affect the stability of 4-Methyl-9-phenoxyacridine in aqueous solutions?

Methodological Answer: Conduct accelerated stability studies by incubating the compound in buffers (pH 2–12) at 25°C and 40°C. Monitor degradation via HPLC-UV at 254 nm. Acridine derivatives are prone to hydrolysis under strongly acidic/basic conditions, with degradation products identified via LC-MS. Neutral pH (6–8) typically maximizes stability, but confirm with Arrhenius modeling to predict shelf-life .

Advanced Research Questions

Q. How can computational modeling predict the photophysical properties of 4-Methyl-9-phenoxyacridine for optoelectronic applications?

Methodological Answer: Use time-dependent density functional theory (TD-DFT) with B3LYP/6-311+G(d,p) basis sets to calculate absorption/emission spectra. Compare computed λ values (e.g., ~350–400 nm for π→π* transitions) with experimental UV-Vis data. Solvent effects (e.g., polarizable continuum models) refine accuracy. For charge-transfer properties, analyze frontier molecular orbitals (HOMO-LUMO gaps) and reorganization energies .

Q. What strategies resolve contradictions in reported biological activity data for 4-Methyl-9-phenoxyacridine derivatives?

Methodological Answer: Systematically evaluate assay conditions (e.g., cell line variability, incubation time). For inconsistent IC values, perform dose-response curves with standardized positive controls (e.g., doxorubicin) and statistical validation (e.g., ANOVA with post-hoc tests). Meta-analyses of published data can identify confounding factors, such as impurity profiles or solvent effects (DMSO vs. aqueous buffers) .

Q. How can reaction selectivity be improved in the functionalization of 4-Methyl-9-phenoxyacridine?

Methodological Answer: Employ directing groups (e.g., pyridyl or carbonyl) to control regioselectivity in electrophilic substitutions. For C–H activation, screen transition-metal catalysts (Pd, Rh) with ligands (e.g., phosphines) to minimize byproducts. Monitor reaction progress via in situ IR or -NMR if fluorinated reagents are used. Computational docking studies (e.g., AutoDock) may predict steric/electronic barriers to undesired pathways .

Data Presentation & Analysis

Q. What are best practices for presenting crystallographic data of 4-Methyl-9-phenoxyacridine in publications?

Methodological Answer: Include CIF files and tables detailing bond lengths (±0.01 Å), angles (±0.1°), and torsion angles. Use ORTEP diagrams with 50% probability ellipsoids. Reference similar structures (e.g., 2-Methoxy-9-phenoxyacridine’s O17–C9–C13 angle of 119.33°) for comparative analysis. Discuss packing motifs (e.g., π-π stacking distances) and hydrogen-bonding networks .

Q. How should researchers address variability in replicate experimental data for this compound?

Methodological Answer: Apply Grubbs’ test to identify outliers. Use control charts to track precision across batches. For biological assays, calculate coefficient of variation (CV <15% is acceptable). If variability persists, validate purity via HPLC (>98%) and ensure consistent storage conditions (e.g., inert atmosphere, −20°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.